3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide
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Overview
Description
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzene ring and a piperidinyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzoic acid and 1-methyl-4-piperidinol.
Amide Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is converted to an amide by reacting it with 1-methyl-4-piperidinol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)aniline: Similar structure but with an amine group instead of an amide.
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzylamine: Similar structure but with a benzylamine group instead of an amide.
Uniqueness
3,4-dimethoxy-N-(1-methyl-4-piperidinyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy groups and piperidinyl moiety contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4-dimethoxy-N-(1-methylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-17-8-6-12(7-9-17)16-15(18)11-4-5-13(19-2)14(10-11)20-3/h4-5,10,12H,6-9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJKAVDCFNRVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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